molecular formula C20H18FNO3S B2871709 2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide CAS No. 2380187-68-6

2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide

Cat. No. B2871709
CAS RN: 2380187-68-6
M. Wt: 371.43
InChI Key: DMXNRTXBQAOSHR-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide” is a complex organic molecule. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are important in the field of medicinal chemistry and have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

Thiophene-based analogs have been synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The presence of the acetamide group could potentially undergo hydrolysis or condensation reactions. The thiophenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S/c21-16-4-1-2-5-18(16)25-13-20(24)22-12-17(23)14-7-9-15(10-8-14)19-6-3-11-26-19/h1-11,17,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXNRTXBQAOSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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